molecular formula C13H11IN2O3S B411068 3-iodo-N-(4-sulfamoylphenyl)benzamide

3-iodo-N-(4-sulfamoylphenyl)benzamide

Cat. No.: B411068
M. Wt: 402.21g/mol
InChI Key: ZAWIRMJNNOZLFV-UHFFFAOYSA-N
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Description

3-Iodo-N-(4-sulfamoylphenyl)benzamide is a benzamide derivative characterized by a sulfamoylphenyl group attached to the benzamide core via an amide linkage, with an iodine atom at the 3-position of the benzene ring. This structural motif confers unique physicochemical and biological properties, making it a candidate for therapeutic and catalytic applications. The compound has been synthesized via gold(I)-catalyzed reactions, demonstrating utility in heterocyclic chemistry .

Properties

Molecular Formula

C13H11IN2O3S

Molecular Weight

402.21g/mol

IUPAC Name

3-iodo-N-(4-sulfamoylphenyl)benzamide

InChI

InChI=1S/C13H11IN2O3S/c14-10-3-1-2-9(8-10)13(17)16-11-4-6-12(7-5-11)20(15,18)19/h1-8H,(H,16,17)(H2,15,18,19)

InChI Key

ZAWIRMJNNOZLFV-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)I)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Benzamide Derivatives

Compound Name Substituents Key Features Reference
3-Iodo-N-(4-sulfamoylphenyl)benzamide Iodine (C3), sulfamoylphenyl (N-linked) High polarizability; used in gold-catalyzed syntheses
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (16673-34-0) Chlorine (C5), methoxy (C2), ethyl linker Myocardial ischemia-reperfusion therapy; requires high doses in vivo
N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-sulfamoylphenyl)amino)prop-1-en-2-yl)benzamide Methoxyphenyl, enone linker CA inhibition; melting points 240–268°C; validated via IR/NMR
3-(Benzoylamino)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide Benzoylamino, thiazole-sulfonamide Tubulin binding; structural mimicry of CA-4
2-Methoxy-N-[(4-sulfamoylphenyl)carbamoylmethyl]benzamide Methoxy (C2), carbamoylmethyl linker Safety data available (GHS); lower toxicity profile

Enzyme Inhibition

  • Carbonic Anhydrase (CA) Inhibition: The N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-sulfamoylphenyl)amino)prop-1-en-2-yl)benzamide derivatives () exhibit CA inhibition, though their activity depends on substituent positioning. The 3-iodo analogue’s iodine may sterically hinder binding compared to smaller groups like methoxy . Compound 49 (N-(4-(N-Benzylsulfamoyl)phenyl)-2-(trifluoromethoxy)benzamide) shows enhanced CA affinity due to trifluoromethoxy hydrophobicity, unlike the 3-iodo derivative’s polarizable iodine .
  • Glucokinase (GK) Activation :

    • Sulfamoyl benzamides in form H-bonds with Arg63 (distance: 3.1–3.4 Å). The 3-iodo group’s bulkiness may reduce binding efficiency compared to unsubstituted benzamides .
  • Tubulin Polymerization :

    • Trimethoxyphenyl-bearing benzamides () show high tubulin affinity. The 3-iodo derivative’s iodine may disrupt π-π stacking critical for binding, unlike chloro or methoxy groups .

Antidiabetic and Anti-inflammatory Activity

  • Glyburide () and 16673-34-0 target NLRP3 inflammasomes but require high doses.

Physicochemical Properties

Table 2: Physicochemical Data

Compound Name Melting Point (°C) Solubility Key Interactions
3-Iodo-N-(4-sulfamoylphenyl)benzamide Not reported Moderate in DMSO Iodo-polarizability, H-bonding
N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-sulfamoylphenyl)amino)prop-1-en-2-yl)benzamide 240–268 Low in water Enone conjugation, H-bonding
3-Nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide () Not reported High in acetone Nitro-electron withdrawal
  • Melting Points: Derivatives with rigid backbones (e.g., enone linkers in ) exhibit higher melting points than flexible analogues.
  • Solubility : Sulfamoyl groups generally improve aqueous solubility, but bulky substituents like iodine reduce it .

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